molecular formula C18H16Cl4N4 B13999375 1-(2,4-dichlorophenyl)-N-[4-[(2,4-dichlorophenyl)methylideneamino]piperazin-1-yl]methanimine CAS No. 21323-01-3

1-(2,4-dichlorophenyl)-N-[4-[(2,4-dichlorophenyl)methylideneamino]piperazin-1-yl]methanimine

Cat. No.: B13999375
CAS No.: 21323-01-3
M. Wt: 430.2 g/mol
InChI Key: LDSOWJJTHNMJLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-dichlorophenyl)-N-[4-[(2,4-dichlorophenyl)methylideneamino]piperazin-1-yl]methanimine is a complex organic compound characterized by the presence of dichlorophenyl groups and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dichlorophenyl)-N-[4-[(2,4-dichlorophenyl)methylideneamino]piperazin-1-yl]methanimine typically involves the reaction of 2,4-dichlorobenzaldehyde with piperazine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dichlorophenyl)-N-[4-[(2,4-dichlorophenyl)methylideneamino]piperazin-1-yl]methanimine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(2,4-dichlorophenyl)-N-[4-[(2,4-dichlorophenyl)methylideneamino]piperazin-1-yl]methanimine has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorophenyl)-N-[4-[(2,4-dichlorophenyl)methylideneamino]piperazin-1-yl]methanimine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Bis(4-(2,3-dichlorophenyl)piperazin-1-yl)butane dihydrochloride
  • 1-(2,4-dichlorophenyl)cyclobutanamine

Uniqueness

1-(2,4-dichlorophenyl)-N-[4-[(2,4-dichlorophenyl)methylideneamino]piperazin-1-yl]methanimine is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

CAS No.

21323-01-3

Molecular Formula

C18H16Cl4N4

Molecular Weight

430.2 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-N-[4-[(2,4-dichlorophenyl)methylideneamino]piperazin-1-yl]methanimine

InChI

InChI=1S/C18H16Cl4N4/c19-15-3-1-13(17(21)9-15)11-23-25-5-7-26(8-6-25)24-12-14-2-4-16(20)10-18(14)22/h1-4,9-12H,5-8H2

InChI Key

LDSOWJJTHNMJLW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1N=CC2=C(C=C(C=C2)Cl)Cl)N=CC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.